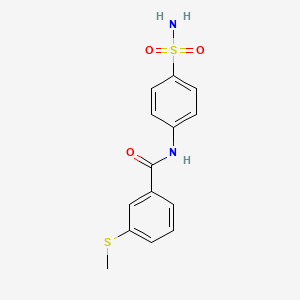![molecular formula C30H41NO B2876757 N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide CAS No. 392248-61-2](/img/structure/B2876757.png)
N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of adamantane, which is a type of diamondoid. Diamondoids are hydrocarbons with a structure similar to that of diamond . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
While the specific synthesis process for this compound is not available, adamantane derivatives are often synthesized via carbocation or radical intermediates . For example, adamantyl analogues of paracetamol have been synthesized for their analgesic properties .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its adamantane structure. Adamantane and its derivatives are known for their unique structural, biological, and stimulus-responsive properties .科学的研究の応用
Medicinal Chemistry
Adamantane derivatives are well-known for their biological activity and are used in the development of pharmaceuticals . The bulky adamantane structure can be designed to interact with various biological targets, potentially leading to new treatments for diseases. For instance, adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses.
Catalyst Development
The rigid and well-defined three-dimensional structure of adamantane-based compounds makes them excellent candidates for use in catalysts . They can provide a stable framework for catalytic centers, leading to increased efficiency and selectivity in chemical reactions.
Nanomaterials
Due to their unique structural properties, adamantane derivatives can be utilized in the creation of nanomaterials . Their ability to form stable, cage-like structures can be advantageous in the development of nanoscale devices and materials with specific electronic, optical, or mechanical properties.
High-Energy Fuels and Oils
Adamantane derivatives have been investigated for their potential use in high-energy fuels and oils . Their stability and high density of energy make them suitable candidates for applications requiring high-performance materials, such as in aerospace or military technologies.
Bioactive Compounds
The structural diversity of adamantane derivatives allows for the synthesis of a wide range of bioactive compounds . These compounds can be tailored to interact with biological systems, leading to potential applications in drug discovery and development.
Diamondoid Polymers
Adamantane and its derivatives can serve as monomers for the synthesis of diamondoid polymers . These polymers exhibit diamond-like properties, including exceptional thermal stability and hardness, making them suitable for a variety of industrial applications.
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO/c1-26-14-27(2)16-28(3,15-26)19-30(17-26,18-27)25(32)31-24-6-4-23(5-7-24)29-11-20-8-21(12-29)10-22(9-20)13-29/h4-7,20-22H,8-19H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBYNFYSUVGWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2876678.png)
![3-(2-bromophenyl)-N-(2,3-dimethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B2876680.png)


![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)

![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-sec-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2876688.png)



![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)